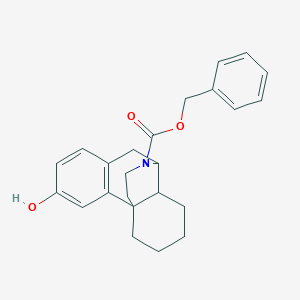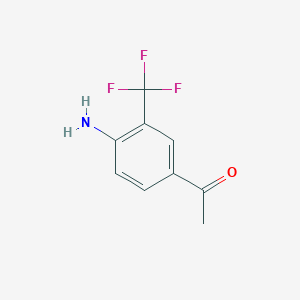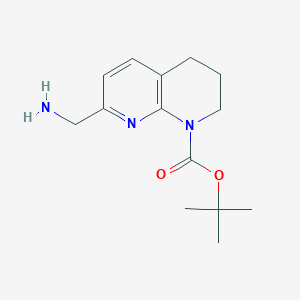
Phenobarbital 1-Butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenobarbital 1-Butyric Acid is a compound that combines the properties of phenobarbital, a well-known barbiturate, with butyric acid, a short-chain fatty acid. Phenobarbital is widely used as an anticonvulsant and sedative, while butyric acid is known for its role in gut health and its potential anti-inflammatory properties. The combination of these two compounds aims to leverage the therapeutic benefits of both.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenobarbital 1-Butyric Acid typically involves the esterification of phenobarbital with butyric acid. This process can be carried out using various catalysts and solvents to optimize yield and purity. Commonly, the reaction is performed under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-performance liquid chromatography (HPLC) is essential for monitoring the reaction progress and ensuring the purity of the final product .
化学反应分析
Types of Reactions: Phenobarbital 1-Butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Phenobarbital 1-Butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s effects on cellular metabolism and gene expression are of interest, particularly in the context of neuroprotection and anti-inflammatory responses.
Medicine: this compound is being investigated for its potential to treat epilepsy and other neurological disorders, leveraging the anticonvulsant properties of phenobarbital and the gut health benefits of butyric acid.
Industry: The compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Phenobarbital 1-Butyric Acid involves multiple pathways:
GABA Receptors: Phenobarbital enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced excitability.
Anti-inflammatory Pathways: Butyric acid modulates inflammatory responses by inhibiting histone deacetylases and activating G-protein-coupled receptors, which can reduce the production of pro-inflammatory cytokines
相似化合物的比较
Phenobarbital 1-Butyric Acid can be compared with other similar compounds such as:
Phenobarbital: While both compounds share anticonvulsant properties, this compound may offer additional benefits related to gut health and anti-inflammatory effects.
Butyric Acid: This compound alone is primarily known for its role in gut health, whereas the combination with phenobarbital extends its therapeutic applications to neurological disorders.
Other Barbiturates: Compounds like pentobarbital and secobarbital have similar sedative and anticonvulsant effects but lack the potential gut health benefits provided by butyric acid
属性
CAS 编号 |
73211-20-8 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23) |
InChI 键 |
CAKKYRPAEHEPKD-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)



![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)





![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
